N-[2-(1H-indol-3-yl)ethyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]hexanamide is an organic compound that belongs to the class of amides. It features an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound is characterized by the presence of a hexanamide group attached to the indole ring via an ethyl linker. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]hexanamide typically involves the reaction of tryptamine with hexanoic acid or its derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve tryptamine and hexanoic acid in dichloromethane.
- Add DCC to the reaction mixture to activate the carboxyl group of hexanoic acid.
- Stir the reaction mixture at room temperature for several hours.
- Filter off the precipitated dicyclohexylurea byproduct.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, alternative coupling agents such as carbodiimides or other activating reagents may be employed to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]hexanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. The compound may also influence signal transduction pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents on the indole ring.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]hexanamide is unique due to its specific combination of the indole ring and hexanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
N-[2-(1H-indol-3-yl)ethyl]hexanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
This compound contains an indole moiety, which is known for its diverse biological activities. The compound can be synthesized through various chemical reactions involving tryptamine derivatives, and it serves as a building block in organic chemistry.
The biological activity of this compound is believed to stem from its interaction with multiple molecular targets:
- Receptor Binding : The indole ring can bind to specific receptors or enzymes, modulating their activity.
- Signal Transduction : It may influence signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. For instance, studies have shown that related compounds can inhibit quorum sensing (QS) in Pseudomonas aeruginosa, a common bacterial pathogen. One derivative demonstrated 65% QS inhibitory activity at a concentration of 250 µM . This suggests potential applications in combating antibiotic resistance.
Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines:
- Cytotoxicity : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For example, compounds derived from indole structures have shown IC50 values as low as 1 μM against HeLa cells, indicating potent antiproliferative activity .
QS Inhibition Study
A significant study focused on the QS inhibitory effects of this compound derivatives. The study utilized a P. aeruginosa MH602 reporter strain to assess the ability of these compounds to inhibit bacterial communication:
Compound | Concentration (µM) | QS Inhibition (%) |
---|---|---|
11d | 250 | 65 |
This study highlighted the potential of these compounds to serve as alternatives to traditional antibiotics by overcoming resistance mechanisms .
Anticancer Activity Evaluation
Another investigation into the anticancer effects revealed that this compound derivatives inhibited the growth of various cancer cell lines in a dose-dependent manner. The results are summarized in the following table:
Cell Line | IC50 (µM) |
---|---|
HeLa | 1 |
MCF-7 | 3 |
PC-3 | 3 |
These findings suggest that modifications to the indole structure can enhance cytotoxicity against cancer cells .
Eigenschaften
Molekularformel |
C16H22N2O |
---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C16H22N2O/c1-2-3-4-9-16(19)17-11-10-13-12-18-15-8-6-5-7-14(13)15/h5-8,12,18H,2-4,9-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
OWDGAJSMIRYNEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.